molecular formula C10H10O2 B6332822 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene CAS No. 17061-86-8

1-Methoxy-4-(prop-2-yn-1-yloxy)benzene

Cat. No.: B6332822
CAS No.: 17061-86-8
M. Wt: 162.18 g/mol
InChI Key: YRHCGFRCOATEFD-UHFFFAOYSA-N
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Description

1-Methoxy-4-(prop-2-yn-1-yloxy)benzene, also known by its chemical formula C10H10O2, is an organic compound characterized by a methoxy group and a prop-2-yn-1-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 1-methoxy-4-hydroxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-yn-1-yloxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

1-Methoxy-4-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

  • 1-Methoxy-4-(prop-2-yn-1-yloxy)methylbenzene
  • 1-Methoxy-4-(prop-2-yn-1-yloxy)ethylbenzene

Comparison: 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene is unique due to the presence of both a methoxy group and a prop-2-yn-1-yloxy group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds, which may have different substituents or structural arrangements.

Properties

IUPAC Name

1-methoxy-4-prop-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-8-12-10-6-4-9(11-2)5-7-10/h1,4-7H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHCGFRCOATEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292957
Record name 1-methoxy-4-(prop-2-yn-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17061-86-8
Record name NSC86577
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxy-4-(prop-2-yn-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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